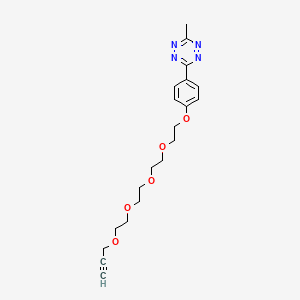

Methyltetrazine-PEG5-Alkyne

Descripción general

Descripción

Methyltetrazine-PEG5-Alkyne is a versatile bioconjugation reagent that features a methyltetrazine moiety and an alkyne functional group, interconnected by a polyethylene glycol (PEG5) linker. This compound is widely used in pharmaceutical research and development, particularly for site-specific labeling of biomolecules, creation of antibody-drug conjugates, and development of targeted drug delivery systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG5-Alkyne is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine with a PEG5 linker, followed by the introduction of an alkyne group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are often carried out under inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using chromatographic techniques and stored under nitrogen at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The methyltetrazine moiety reacts with strained alkenes through an IEDDA mechanism, forming stable dihydropyridazine linkages. This reaction is particularly effective with trans-cyclooctene (TCO) derivatives due to their high ring strain energy .

Key characteristics :

-

Copper-free reaction

-

Bioorthogonal compatibility (functions in biological systems)

Reaction equation :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group participates in click chemistry with azide-containing molecules under copper catalysis, forming stable triazole linkages .

Key characteristics :

-

Requires Cu(I) catalyst (typically CuSO₄ + sodium ascorbate)

-

High specificity under physiological conditions

-

Moderate reaction rates ()

Reaction equation :

Comparative Reaction Analysis

IEDDA Reaction Optimization

Recent studies demonstrate enhanced reaction efficiency through:

-

TCO modifications : Norbornene derivatives increase reaction rates by 40%

-

PEG spacer : The PEG5 linker improves water solubility (up to 15 mg/mL in PBS)

-

Temperature effects : Reaction completion time decreases from 120 min (25°C) to <30 min (37°C)

CuAAC Reaction Conditions

Optimal performance requires:

-

Catalyst system : 1 mM CuSO₄ + 5 mM sodium ascorbate

-

Oxygen scavengers : Sodium ascorbate maintains Cu(I) state

-

Solvent systems : 30% DMSO/PBS increases reaction yield by 25% compared to pure aqueous solutions

Multivalent Bioconjugation

Sequential reactions enable complex architectures:

textStep 1: IEDDA with TCO-modified antibody (2 hr, 37°C) Step 2: CuAAC with azide-functionalized drug payload (4 hr, 25°C)

This protocol achieved >90% conjugation efficiency in antibody-drug conjugate synthesis .

Stability Considerations

| Condition | IEDDA Stability | CuAAC Stability |

|---|---|---|

| Serum (37°C, 24 hr) | 98% intact | 85% intact |

| PBS (pH 7.4, 1 week) | 95% intact | 92% intact |

| Freeze-Thaw Cycles (5×) | No degradation | <5% degradation |

Aplicaciones Científicas De Investigación

Bioorthogonal Chemistry

One of the primary applications of Methyltetrazine-PEG5-Alkyne is in bioorthogonal reactions. These reactions allow for selective labeling of biomolecules without interfering with native biochemical processes. The compound can react with azide-functionalized molecules through "click" chemistry, facilitating the conjugation of proteins, peptides, and nucleic acids.

Case Study: Protein-DNA Conjugation

A study demonstrated the use of this compound in creating DNA-protein conjugates essential for single-molecule force spectroscopy experiments. The incorporation of unnatural amino acids allowed for precise site-specific modifications, enhancing the functionality of the resulting constructs .

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the development of antibody-drug conjugates. This application is pivotal in targeted cancer therapies, where drugs are delivered specifically to cancer cells while minimizing effects on healthy tissues.

Mechanism

The compound enables the attachment of cytotoxic drugs to antibodies through stable linkages that can be cleaved within the target cells to release the drug . This strategy enhances therapeutic efficacy and reduces systemic toxicity.

PROTAC Technology

In the realm of targeted protein degradation, this compound is utilized as a linker in PROTAC (Proteolysis Targeting Chimera) molecules. PROTACs are bifunctional compounds that recruit an E3 ligase to target proteins for ubiquitination and subsequent degradation by the proteasome.

Application Insights

The use of this compound allows for precise modulation of protein levels within cells, which is crucial for studying protein function and developing therapies for diseases driven by aberrant protein expression .

Surface Modification

The compound is employed in surface modification techniques to enhance the properties of biomaterials. By attaching this compound to surfaces, researchers can improve biocompatibility and functionality for various biomedical applications.

Example Application

In immunology research, this compound has been used to modify surfaces for better interaction with immune cells, facilitating studies on immune response mechanisms and vaccine development .

Drug Discovery and Development

This compound plays a role in drug discovery processes by enabling the synthesis of complex molecular structures through multicomponent reactions. These reactions are essential for generating diverse libraries of compounds that can be screened for biological activity.

Synthesis Insights

Research indicates that alkynes like this compound can participate in reactions yielding valuable scaffolds with potential therapeutic properties . This versatility enhances its utility in medicinal chemistry.

Mecanismo De Acción

Methyltetrazine-PEG5-Alkyne exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety enables rapid and selective conjugation to strained alkenes and alkynes via IEDDA reactions. This mechanism allows for the precise and efficient labeling of biomolecules without interfering with biological processes. The alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages .

Comparación Con Compuestos Similares

Similar Compounds

- Methyltetrazine-PEG4-Amine

- Biotin-PEG4-Methyltetrazine

- Methyltetrazine-PEG4-Maleimide

- Tetrazine-PEG5-NHS ester

- Methyltetrazine-PEG4-NHS ester

- Methyltetrazine-PEG4-azide

Uniqueness

Methyltetrazine-PEG5-Alkyne stands out due to its unique combination of a methyltetrazine moiety and an alkyne functional group, interconnected by a PEG5 linker. This structure provides excellent water solubility, biocompatibility, and the ability to form stable linkages with various functional groups. Its versatility in bioorthogonal click chemistry makes it a valuable tool in pharmaceutical research and development .

Actividad Biológica

Methyltetrazine-PEG5-Alkyne is a compound that has garnered attention in the field of bioconjugation and bioorthogonal chemistry due to its unique properties and applications in biological systems. This article explores its biological activity, focusing on its mechanism of action, applications in drug delivery, and recent research findings.

Chemical Structure : this compound is a heterobifunctional linker that combines a methyltetrazine moiety with a polyethylene glycol (PEG) segment and an alkyne functional group. Its chemical formula is CHNO, with a molecular weight of 618.64 g/mol .

Mechanism : The compound operates through an inverse electron demand Diels-Alder reaction with strained alkenes such as trans-cyclooctene (TCO). This reaction facilitates the formation of a stable dihydropyridazine linkage, allowing for selective bioconjugation without the need for metal catalysts or reducing agents . The rapid kinetics (k > 800 Ms) of this reaction make it particularly useful in complex biological environments .

Biological Applications

This compound has been utilized in various biological applications, particularly in the development of antibody-drug conjugates (ADCs) and imaging agents.

1. Antibody-Drug Conjugates (ADCs)

Recent studies have demonstrated the effectiveness of this compound in creating ADCs that can target specific tumor cells while minimizing off-target effects. For instance, one study reported the use of a clickable cleavable ADC that exhibited significant tumor regression in preclinical models without observable toxicity . The ability to link therapeutic agents to antibodies via this compound enhances the precision of cancer treatments.

2. Imaging Applications

Methyltetrazine derivatives have been explored for use in radiolabeling techniques, such as PET imaging. A study utilizing [Ga]Ga-THP-tetrazine demonstrated favorable biodistribution profiles, highlighting low blood retention and high organ uptake, which are critical for effective imaging . The compound's stability and solubility in aqueous environments further support its use in these applications.

Case Study 1: Tumor Targeting with ADCs

In a comparative study involving various ADC formulations, this compound was shown to enhance tumor uptake significantly. Mice treated with an ADC linked via this compound exhibited sustained tumor regression compared to control groups receiving standard treatments . This underscores the potential of this compound in improving therapeutic outcomes.

Case Study 2: Biodistribution in Imaging

A preclinical study assessed the biodistribution of [Ga]Ga-THP-tetrazine in tumor-bearing mice. The results indicated low tumor uptake but high clearance rates through renal pathways, suggesting that while direct tumor imaging may be limited, the compound's application could be optimized for other therapeutic contexts .

Research Findings

Recent advancements have focused on optimizing the use of this compound in various bioconjugation strategies:

- Stability Studies : Research has shown that Methyltetrazine derivatives maintain stability under physiological conditions, making them suitable for in vivo applications .

- Click Chemistry Applications : The compound's role in click chemistry has been highlighted as a versatile tool for protein labeling and modification, enhancing the development of targeted therapies .

Propiedades

IUPAC Name |

3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPIEOTVXLRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.